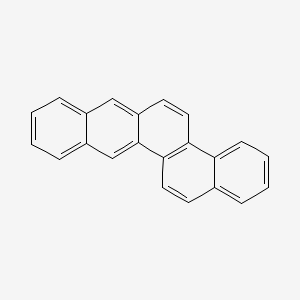

Benzo(b)chrysene

Übersicht

Beschreibung

This compound consists of four fused benzene rings and is a member of the larger family of PAHs, which are known for their presence in fossil fuels and their formation during the incomplete combustion of organic matter . Benzo(b)chrysene is of particular interest due to its potential carcinogenic properties and its occurrence as an environmental pollutant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)chrysene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic precursors. This reaction often requires high temperatures and the presence of catalysts such as palladium or platinum . Another method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure of this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications and the complexity of its synthesis. it can be produced as a byproduct in the processing of coal tar and petroleum . The extraction and purification processes involve multiple steps, including distillation and chromatography, to isolate this compound from other PAHs .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo(b)chrysene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and oxygen gas under acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid under controlled temperatures.

Major Products Formed

Oxidation: Formation of quinones and other oxygenated derivatives.

Reduction: Formation of partially hydrogenated derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity and Toxicological Studies

Benzo(b)chrysene has been extensively studied for its carcinogenic potential. Research indicates that it can form covalent DNA adducts, leading to mutations and tumorigenesis. For instance, studies on mouse models have demonstrated that topical application of this compound results in significant DNA adduct formation in epidermal tissues, indicating its role as a skin carcinogen .

Case Study: DNA Adduct Formation

- Objective : To investigate the metabolic activation of this compound in mouse skin.

- Method : Male Parkes mice were treated with 0.5 micromol of this compound, and DNA was isolated from the treated areas.

- Results : Seven major DNA adducts were detected, with a maximum level of 6.55 fmol adducts per microgram of DNA persisting for at least three weeks post-treatment .

Metabolic Pathways

The metabolic activation of this compound involves conversion to reactive intermediates that can bind to cellular macromolecules. This process is crucial for understanding its carcinogenic mechanisms. Recent advances in liquid chromatography-mass spectrometry have enabled the detection of metabolites with high sensitivity, facilitating biomonitoring studies .

Metabolic Activation Pathways

- Formation of Diol-Epoxides : this compound undergoes metabolic conversion to diol-epoxides which are highly reactive and can lead to DNA damage.

- Detection Techniques : Stable isotope dilution methods have been developed to quantify these metabolites in biological samples .

Environmental Impact and Detection

This compound is often found in environmental matrices such as air, soil, and water due to its persistence and bioaccumulation potential. Its presence is primarily linked to combustion processes and industrial emissions.

Environmental Monitoring

- Detection Methods : Advanced techniques such as gas chromatography coupled with mass spectrometry are employed to monitor levels of this compound in environmental samples.

- Health Implications : The detection of this compound in urban air samples raises concerns about public health due to its carcinogenic nature .

Summary Data Table

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Benzo(b)chrysene is similar to other PAHs, such as benzo(a)pyrene, chrysene, and benzo(k)fluoranthene . it has unique structural features and reactivity:

Benzo(a)pyrene: Both compounds are carcinogenic, but benzo(a)pyrene is more potent and widely studied.

Chrysene: Similar in structure but lacks the additional benzene ring present in this compound.

Benzo(k)fluoranthene: Shares similar chemical properties but differs in its environmental behavior and biological effects.

List of Similar Compounds

- Benzo(a)pyrene

- Chrysene

- Benzo(k)fluoranthene

- Benzo(b)fluoranthene

- Dibenz(a,h)anthracene

Biologische Aktivität

Benzo(b)chrysene (BbC) is a polycyclic aromatic hydrocarbon (PAH) recognized for its potential carcinogenic effects. This compound, along with other PAHs, is primarily formed through the incomplete combustion of organic materials and is prevalent in environmental samples, including air, soil, and food. Understanding the biological activity of BbC is crucial for assessing its health risks and mechanisms of toxicity.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂ |

| Molecular Weight | 228.3 g/mol |

| Log P (Octanol-Water Partition Coefficient) | 5.3 |

The biological activity of BbC is largely attributed to its metabolic activation, which leads to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA.

- Metabolic Activation : BbC undergoes metabolic conversion primarily through cytochrome P450 enzymes, leading to the formation of diol epoxides that can bind covalently to DNA, resulting in mutagenic changes. This process is similar to that observed with benzo[a]pyrene (BaP), a well-studied PAH.

- DNA Adduct Formation : Studies have shown that BbC forms DNA adducts in various animal models. For instance, in mouse epidermis, significant levels of covalent DNA adducts were detected after topical application of BbC, indicating its potential as a skin carcinogen .

In Vivo Studies

Research has demonstrated that BbC exhibits significant carcinogenic properties in animal models:

- Mouse Studies : In male Parkes mice treated with BbC, DNA adducts persisted for extended periods, indicating long-term genetic damage . The formation of these adducts was correlated with increased tumor incidence in various tissues.

- Tumorigenicity : A study involving intraperitoneal injections showed that exposure to BbC resulted in a higher incidence of liver and lung tumors compared to controls. Specifically, doses as low as 700 nmol led to significant tumor development .

In Vitro Studies

In vitro assays have been used to assess the potency and biological activity of BbC:

- AhR Activation : BbC has been shown to activate the aryl hydrocarbon receptor (AhR), a key mediator in the toxicological response to PAHs. The effective concentration (EC50) for BbC was reported at approximately 200 nM, indicating its potential for significant biological activity comparable to other potent PAHs like BaP .

- Comparative Potency : When compared with other chrysene derivatives, BbC exhibited a moderate level of potency in inducing cellular responses associated with toxicity and carcinogenicity .

Case Studies

- Occupational Exposure : Epidemiological studies have highlighted increased cancer risks among workers exposed to PAH mixtures that include BbC. For example, coke oven workers showed elevated levels of DNA adducts linked to PAH exposure, supporting the link between occupational exposure and cancer risk .

- Food Contamination : BbC has been detected in food items as part of complex PAH mixtures. Its presence raises concerns regarding dietary exposure and associated health risks .

Eigenschaften

IUPAC Name |

pentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-7-17-14-22-18(13-16(17)6-1)10-12-20-19-8-4-3-5-15(19)9-11-21(20)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGRIGYJXSQDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175664 | |

| Record name | Benzo(b)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214-17-5 | |

| Record name | Benzo[b]chrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)chrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000214175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]chrysene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(B)CHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON074YM4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Benzo(b)chrysene in environmental analysis?

A1: this compound is often found in complex mixtures alongside other PAHs in environmental samples like coal tar, combustion products [], lacustral sediments [], air particulate matter [, ], and even food products [, ]. Its presence, along with other PAHs, is used to assess the impact of anthropogenic activities on the environment and potential risks to human health.

Q2: How do researchers analyze this compound in complex matrices?

A2: Several analytical techniques are employed for the identification and quantification of this compound. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies isomers based on their mass-to-charge ratio, enabling the quantification of this compound in complex mixtures like coal tar [].

- High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method, often coupled with solid-phase extraction (SPE) for sample cleanup, offers high sensitivity and selectivity for analyzing this compound in various matrices, such as edible oils [, ].

- Shpol'skii Spectrofluorimetry: This highly sensitive and selective technique analyzes this compound in n-alkane matrices at low temperatures, yielding high-resolution fluorescence spectra for accurate quantification [].

Q3: What are the key structural features of this compound?

A3: this compound is a five-ring polycyclic aromatic hydrocarbon (PAH). Its structure significantly influences its properties and behavior.

Q4: How does the structure of this compound relate to its photochemical reactivity?

A4: Studies have shown that structurally similar molecules, like 1-Styrylanthracene, can undergo photocyclization to form dihydrophenanthrene-type products, which can then be oxidized to yield compounds like this compound [, ]. This highlights the potential for photochemical transformations of PAHs in the environment.

Q5: Are there alternative acenes with potentially better properties than this compound for organic electronics?

A5: Computational chemistry studies have investigated various isomers of pentacene (C22H14) as potential candidates for organic thin-film transistors (OTFTs) []. While pentacene itself suffers from air instability, isomers like benzo[g]chrysene and naphtho[c]phenanthrene exhibit greater stability and comparable ionization energies to picene, a known air-stable acene. This suggests that exploring structural analogs of this compound could lead to discovering novel materials with enhanced properties for organic electronics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.